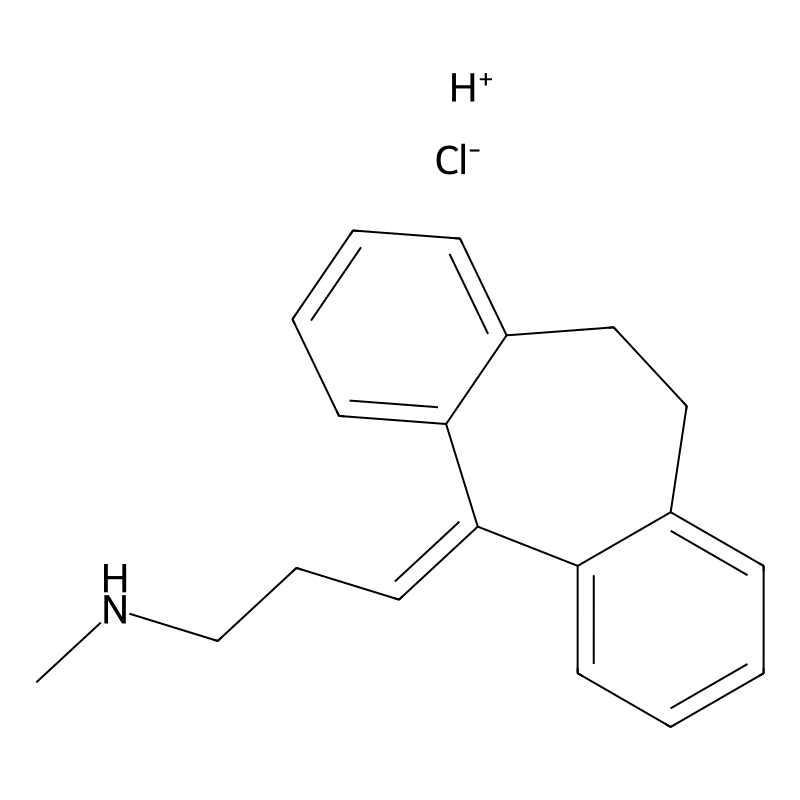

Nortriptyline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Mechanism of Action and Pharmacodynamic Profile

Nortriptyline is a secondary amine tricyclic antidepressant (TCA). Its primary mechanism is the inhibition of presynaptic neurotransmitter reuptake, with a particularly strong affinity for the norepinephrine transporter (NET) and a moderate affinity for the serotonin transporter (SERT) [1] [2]. This action increases the concentration and activity of these monoamines in the synaptic cleft.

The table below summarizes its key pharmacodynamic targets:

| Target | Action | Affinity (Ki, nM) | Functional Consequence |

|---|---|---|---|

| Norepinephrine Transporter (NET) [1] [2] | Inhibitor | 1.8 - 4.4 [2] | Increased synaptic norepinephrine; primary antidepressant effect [3]. |

| Serotonin Transporter (SERT) [1] [2] | Inhibitor | 15 - 18 [2] | Increased synaptic serotonin; contributes to antidepressant effect [3]. |

| Histamine H1 Receptor [1] [2] | Antagonist | 3.0 - 15 [2] | Sedation, drowsiness, weight gain [3]. |

| Muscarinic Acetylcholine Receptor (mACh) [1] [2] | Antagonist | 37 - 110 [2] | Anticholinergic effects: dry mouth, blurred vision, constipation, urinary retention [3]. |

| Alpha-1 Adrenergic Receptor [1] [2] | Antagonist | ~55 [2] | Orthostatic hypotension, dizziness [3]. |

| Sodium Channels [3] | Blocker | N/A | Contributes to analgesic effects in neuropathic pain and cardiotoxicity in overdose [4]. |

This multi-receptor interaction profile is responsible for both the therapeutic and the common side effects associated with nortriptyline.

Downstream Signaling and Net Effect

Beyond immediate receptor binding, nortriptyline triggers downstream changes that contribute to its long-term antidepressant and neuroplastic effects [3].

Key Experimental Methodologies

Several well-established experimental protocols are used to characterize nortriptyline's mechanism of action.

Receptor Binding Assays

This methodology quantitatively measures the affinity of nortriptyline for various receptors and transporters.

Protocol Details [5]:

- Membrane Preparation: Use cell lines (e.g., HEK293) stably expressing the human target receptor (NET, SERT, H1, etc.).

- Incubation: Incubate the membrane preparation with a known radiolabeled ligand specific to the target and varying concentrations of nortriptyline.

- Equilibrium Dialysis: Perform at 37°C for a standardized period (e.g., 3 hours) to reach binding equilibrium.

- Data Analysis: Determine the inhibition constant (Ki) using software like GraphPad Prism to fit competitive binding curves, quantifying nortriptyline's affinity for the target.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures nortriptyline's ability to block the reuptake of neurotransmitters into cells.

Protocol Details:

- Cell Culture: Utilize synaptosomes (nerve terminal preparations) from rodent brain regions or cells expressing hNET/hSERT.

- Uptake Process: Incubate cells with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin) in the presence or absence of nortriptyline.

- Termination and Measurement: Rapidly filter the cells to terminate uptake, wash away unincorporated neurotransmitter, and measure the cell-associated radioactivity via scintillation counting.

- Data Analysis: Calculate the concentration of nortriptyline that inhibits 50% of the uptake (IC50), providing a measure of its functional potency.

Pharmacokinetic and Metabolic Considerations

The table below summarizes key pharmacokinetic parameters and the role of pharmacogenomics:

| Parameter | Details | Clinical & Experimental Relevance |

|---|---|---|

| Bioavailability [1] | 32% - 85% (due to first-pass metabolism) | High inter-individual variability necessitates therapeutic drug monitoring (target plasma level: 50-150 ng/mL) [1] [2]. |

| Protein Binding [1] [5] | ~93% (primarily to α1-acid glycoprotein) | Plasma binding variations (5.4% - 11.3% unbound) can affect the active free drug concentration [5]. |

| Metabolism [1] | Primarily hepatic via CYP2D6 (demethylation, hydroxylation); also CYP1A2, CYP2C19, CYP3A4. | CYP2D6 Phenotype significantly impacts drug levels. Poor metabolizers risk toxicity, ultrarapid metabolizers may experience treatment failure [1] [4]. |

| Half-life [1] [2] | 18 - 44 hours (mean ~30 hours) | Supports once-daily dosing and contributes to a long washout period required before switching to drugs like MAOIs [6]. |

References

- 1. Nortriptyline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Nortriptyline [en.wikipedia.org]

- 3. What is the mechanism of Nortriptyline Hydrochloride? [synapse.patsnap.com]

- 4. Nortriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Plasma binding variations of amitriptyline and nortriptyline [pubmed.ncbi.nlm.nih.gov]

- 6. Nortriptyline (oral route) - Side effects & dosage [mayoclinic.org]

Nortriptyline HCl tricyclic antidepressant pharmacological profile

Drug Identification and Core Properties

The table below summarizes the fundamental physicochemical and regulatory characteristics of Nortriptyline HCl.

| Property | Description |

|---|---|

| Generic Name | Nortriptyline / Nortriptyline Hydrochloride (HCl) [1] [2] |

| Drug Class | Tricyclic Antidepressant (TCA), Secondary amine [3] |

| Brand Names | Pamelor, Aventyl [1] [2] |

| Chemical Formula | C₁₉H₂₁N [1] |

| Molecular Weight | 263.3767 g/mol (free base) [1] |

| Modality | Small Molecule [1] |

| Status | FDA-approved; also approved in other regions [1] |

Mechanism of Action and Pharmacodynamics

Nortriptyline's primary mechanism is the inhibition of presynaptic norepinephrine (NE) and serotonin (5-HT) reuptake, with a higher selectivity for NE [1] [3]. This action increases the synaptic concentration of these neurotransmitters, which is believed to underlie its antidepressant effect [1].

It also interacts with a wide range of other receptors, which contributes to both its therapeutic and adverse effects [1]. The following diagram maps its key molecular interactions.

Nortriptyline's primary and secondary molecular targets.

Pharmacokinetics and Metabolism

Nortriptyline HCl is well-absorbed after oral administration but undergoes significant first-pass metabolism, leading to a bioavailability ranging from 45% to 85% [1]. Its metabolism is primarily hepatic, largely mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, with contributions from CYP1A2, CYP2C19, and CYP3A4 [1]. The key pharmacokinetic parameters are summarized below.

| Parameter | Value / Description |

|---|---|

| Absorption & Bioavailability | Readily absorbed; 45-85% bioavailability due to first-pass metabolism [1]. |

| Time to Peak Plasma Concentration | 7 to 8.5 hours [1] [3]. |

| Protein Binding | Approximately 93% [1]. |

| Volume of Distribution | 21 ± 4 L/kg (extensive tissue distribution) [1]. |

| Primary Metabolic Pathway | Hepatic, via CYP2D6 (demethylation, hydroxylation) [1] [3]. |

| Primary Route of Elimination | Renal (urine) as metabolites [1] [3]. |

| Elimination Half-Life | 26 hours (range 16-38 hours) [1]. |

Dosing, Therapeutic Use, and Precision Medicine

Nortriptyline is FDA-approved for the treatment of Major Depressive Disorder (MDD) [1] [3]. It also has several well-established off-label uses, including chronic pain, neuropathic pain, migraine prophylaxis, and smoking cessation [3].

A significant challenge with standard fixed-dose regimens is substantial interindividual variability in plasma concentrations. Recent research demonstrates that personalized dosing strategies can significantly improve outcomes [4].

Experimental Protocol: Precision Dosing

A 2025 study compared the accuracy of three dosing strategies for achieving therapeutic plasma concentrations (50-150 μg/L) [4]:

- Standard Dosing: 125 mg/day.

- Pharmacogenetics-Based Dosing: Based on the patient's

CYP2D6genotype. - Phenotype-Based Dosing: Based on a single plasma concentration measurement 8-24 hours after the first dose.

- Methodology: A population pharmacokinetic model was developed using data from a randomized controlled trial. The model used an early plasma concentration measurement to predict the individualized dose required to reach a steady-state target of 100 μg/L [4].

- Key Findings:

- Both personalized strategies were superior to standard dosing in achieving therapeutic concentrations and reducing variability.

- There was no significant difference in performance between pharmacogenetics-based and phenotype-based dosing [4].

The following table provides the genotype-based dosing recommendations from this study.

CYP2D6 Phenotype |

Recommended Daily Dose [4] |

|---|---|

| Poor Metabolizer (PM) | 50 mg |

| Intermediate Metabolizer (IM) | 75 mg |

| Normal Metabolizer (NM) | 125 mg |

| Ultrarapid Metabolizer (UM) | 200 mg |

Adverse Effects and Major Risks

The therapeutic profile of nortriptyline is balanced by a range of potential adverse effects.

| Category | Common Effects | Serious/Severe Effects |

|---|---|---|

| Anticholinergic | Dry mouth, blurred vision, constipation, urinary retention [3] [2]. | Paralytic ileus, increased intraocular pressure [3]. |

| Neuropsychiatric | Drowsiness, dizziness, confusion [2]. | Suicidal ideation (in young adults), mania, seizures, serotonin syndrome [3] [2]. |

| Cardiovascular | Tachycardia, palpitations [3]. | Orthostatic hypotension, QT prolongation, heart block, arrhythmias [3] [2]. Contraindicated in patients with Brugada syndrome or recent MI [3] [2]. |

| Other | Weight gain, photosensitivity, nausea [3] [2]. | Agranulocytosis, leukopenia, hepatitis [3]. |

Emerging Research and Developments

Beyond its established uses, nortriptyline is being investigated for novel applications.

- Drug Repurposing in Oncology: A 2024 study provided evidence that nortriptyline HCl exhibits anti-tumor activity in gastric cancer (GC) cells [5]. The proposed mechanism involves inducing oxidative stress by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential, leading to apoptosis [5]. This represents a promising non-psychiatric therapeutic candidate.

- Analytical and Formulation Science: Recent research focuses on improving analysis and delivery. This includes developing sustainable stability-indicating HPLC methods for related TCAs [6], studying solubility and thermodynamic properties in various solvents to optimize purification [7], and exploring novel delivery systems like chitosan-based transdermal patches [8].

Conclusion

Nortriptyline HCl remains a clinically relevant TCA due to its established efficacy in depression and chronic pain. The field is advancing toward model-informed precision dosing, using pharmacogenetics and therapeutic drug monitoring to maximize efficacy and minimize toxicity. Emerging preclinical evidence also suggests potential for drug repurposing in oncology, opening new avenues for research and development.

References

- 1. Nortriptyline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Nortriptyline: Uses, Side Effects, Interactions, Pictures, ... [webmd.com]

- 3. Nortriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. Optimizing Nortriptyline Dosing: A Comparison between ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potential candidate for drug ... [pmc.ncbi.nlm.nih.gov]

- 6. green metric, RGB model and forced degradation study [link.springer.com]

- 7. Solubility and solution thermodynamics of nortriptyline ... [sciencedirect.com]

- 8. Nortriptyline Hcl - Consensus Academic Search Engine [consensus.app]

Nortriptyline oxidative stress reactive oxygen species ROS

Quantitative Data Summary

Table 1: Anticancer Effects via Pro-Oxidant Activity in Gastric Cancer Models [1]

| Experimental Model / Parameter | Key Findings with Nortriptyline (NTP) Treatment |

|---|---|

| In Vitro (Cell Lines) | |

| • Cell Viability (HGC27, AGS) | IC50: ~20 μM (HGC27) and ~30 μM (AGS) after 24h |

| • Apoptosis (Flow Cytometry) | Dose-dependent increase (e.g., HGC27: 4.66% control to 52.3% at 20 μM) |

| • ROS & Oxidative Stress | Increased intracellular ROS and Malondialdehyde (MDA); decreased mitochondrial membrane potential and Glutathione (GSH) |

| • Rescue with ROS Inhibitor | Cell death partially rescued by N-acetylcysteine (NAC) |

| In Vivo (Mouse Models) | |

| • Tumor Growth (AGS, MFC cells) | Significant inhibition of tumor growth in nude mouse subcutaneous tumor models |

Table 2: Protective Effects via Antioxidant & Anti-apoptotic Activity [2] [3]

| Experimental Model / Parameter | Key Findings with Nortriptyline (Nort) Treatment |

|---|---|

| Cerebral Ischemia (Mouse) [2] | |

| • Infarct Volume | Decreased after Middle Cerebral Artery Occlusion (MCAO) |

| • Neurological Score | Improved neurological function |

| • Mitochondrial Function | Inhibited mitochondrial permeability transition (mPT); preserved mitochondrial membrane potential (ΔΨm) |

| • Apoptosis | Reduced cytochrome c release and caspase-3 activation |

| Testicular Ischemia/Reperfusion (Rat) [3] | |

| • Oxidative Stress (MDA) | Reduced tissue MDA levels |

| • Antioxidant Enzymes | Normalized Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) activities |

| • Apoptosis (Caspase-3) | Reduced caspase-3 levels |

| • Sperm Quality (Long-term) | Improved epididymal sperm criteria |

Detailed Experimental Protocols

For rigorous research, here are the methodologies from the cited studies.

1. Protocol: Investigating Anticancer Mechanisms in Gastric Cancer Cells [1]

- Cell Lines: Human-derived gastric cancer cells (e.g., AGS, HGC27).

- Treatment: Cells treated with NTP at a range of concentrations (e.g., 0-30 μM) for 24-48 hours.

- Viability Assay: MTT assay to determine IC50 values.

- Proliferation Assay: Colony formation assay.

- Migration Assay: Wound healing/scratch assay.

- Apoptosis Analysis:

- Staining: Hoechst 33342/PI staining for live/dead cell visualization.

- Flow Cytometry: Annexin V-FITC/PI staining for quantitative apoptosis rate.

- Western Blot: Analysis of apoptosis-related proteins (BAX, BAD, c-PARP, Bcl-2, PARP).

- Oxidative Stress Measurement:

- ROS: Intracellular ROS levels measured using fluorescent probe DCFH-DA.

- Lipid Peroxidation: Malondialdehyde (MDA) content assay.

- Mitochondrial Membrane Potential (MMP): JC-1 staining.

- Antioxidant: Glutathione (GSH) assay.

- Pathway Analysis: RNA sequencing and proteomics to identify molecular changes.

2. Protocol: Assessing Neuroprotection in Cerebral Ischemia [2]

- In Vitro Model:

- Cells: Primary Cerebrocortical Neurons (PCNs) from mouse embryos.

- Injury Model: Oxygen-Glucose Deprivation (OGD) for 3 hours.

- Treatment: Pre-incubation with Nort (e.g., 2.5 μM) 2 hours before OGD.

- Cell Death: Lactate Dehydrogenase (LDH) release assay.

- Apoptosis/Necrosis: Annexin V/PI staining with flow cytometry.

- MMP: Rhodamine 123 staining.

- Mitochondrial Factor Release: Cytosolic fractionation and immunoblotting for cytochrome c, smac/Diablo, AIF.

- In Vivo Model:

- Animal: Male C57/BL6 mice.

- Injury Model: Transient Focal Cerebral Ischemia induced by Middle Cerebral Artery Occlusion (MCAO) for 2 hours.

- Treatment: Intraperitoneal injections of Nort (2 mg/kg), 30 minutes before and 12 hours after ischemia.

- Outcome Measures:

- Infarct Volume: Brain tissue analysis after 24 hours of reperfusion.

- Neurological Function: Neurological deficit scoring (0-3 scale).

- Biochemical Analysis: Immunoblotting of brain tissue for caspase-3 and mitochondrial factors.

Molecular Mechanisms and Signaling Pathways

Nortriptyline's opposing effects are mediated through different pathways and cellular contexts.

1. Pro-Oxidant, Pro-Apoptotic Pathway in Cancer

In gastric cancer cells, Nortriptyline induces death by promoting oxidative stress and activating related pathways [1]. The diagram below illustrates this mechanism.

This pro-oxidant effect is leveraged for drug repurposing in oncology. The induced oxidative stress overwhelms the cancer cell's defense systems, leading to apoptotic death [1].

2. Antioxidant, Anti-Apoptotic Pathway in Neuroprotection

In normal neurons under ischemic stress, Nortriptyline's primary mechanism is the inhibition of the Mitochondrial Permeability Transition Pore (mPTP), a key event in oxidative stress-induced apoptosis [2] [3].

This inhibition helps maintain mitochondrial integrity, preventing the cascade of events that lead to programmed cell death, thereby providing a protective effect [2] [3].

Interpretation and Research Considerations

- Context is Crucial: The dual role of Nortriptyline highlights that oxidative stress modulation is highly dependent on the biological context, including cell type (normal vs. cancerous), metabolic state, and the nature of the insult.

- Dose Dependence: Effects may be dose-dependent. Some studies suggest that high doses of certain antidepressants can have pro-oxidant effects even in non-cancer models [4].

- Therapeutic Implications: For cancer therapy, the pro-oxidant mechanism is desirable. For protective applications in stroke or other ischemic injuries, the antioxidant and mPTP-inhibiting properties are key.

References

- 1. hydrochloride, a potential candidate for drug repurposing... Nortriptyline [pmc.ncbi.nlm.nih.gov]

- 2. Nortriptyline Protects Mitochondria and Reduces Cerebral ... [pmc.ncbi.nlm.nih.gov]

- 3. Beneficial effects of Cyclosporine A in combination with ... [bmcpharmacoltoxicol.biomedcentral.com]

- 4. Antidepressants and their effects on oxidative stress [psychiatry-psychopharmacology.com]

Introduction: Nortriptyline as a Candidate for Drug Repurposing in Gastric Cancer

Nortriptyline Hydrochloride (NTP), a traditional tricyclic antidepressant, has emerged as a promising candidate for drug repurposing in oncology. A pivotal 2024 study revealed its significant anti-tumor activity in gastric cancer (GC), a malignancy still in need of more effective therapeutics [1] [2]. The investigation demonstrated that NTP inhibits gastric cancer cell viability, proliferation, and migration, and induces cell death. The core mechanism underlying these anticancer effects was identified as the induction of oxidative stress via the Keap1-Nrf2 pathway [1].

This guide provides a detailed technical summary of the molecular mechanisms, key experimental data, and methodologies related to NTP's action on this pathway.

The Keap1-Nrf2 Pathway and NTP's Mechanism of Action

The Keap1-Nrf2 pathway is a central cellular defense mechanism against oxidative and electrophilic stresses. Under homeostatic conditions, the transcription factor NRF2 is constitutively targeted for proteasomal degradation by its negative regulator, KEAP1, which acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex [3]. This interaction involves the binding of a KEAP1 homodimer to two motifs (DLG and ETGE) on NRF2, facilitating its rapid turnover and maintaining low basal levels (the "floodgate" model) [3].

Oxidative stress or specific pharmacological inducers disrupt the KEAP1-NRF2 interaction, stabilizing NRF2. Stabilized NRF2 translocates to the nucleus, forms a heterodimer with small MAF (sMAF) proteins, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes [3].

The following diagram illustrates this core pathway and the postulated site of NTP's intervention based on current research.

Diagram of the Keap1-Nrf2 pathway and the proposed mechanism of Nortriptyline. NTP induces oxidative stress, which disrupts Keap1-mediated degradation of Nrf2, leading to its stabilization and activation of antioxidant genes [1] [3].

Contrary to the conventional role of NRF2 activation in cytoprotection, the study by Zhu et al. (2024) found that NTP hyperactivates the Keap1-Nrf2 pathway, leading to a paradoxical, catastrophic increase in oxidative stress [1]. The sustained and potent activation of the antioxidant response might deplete cellular reducing equivalents like glutathione (GSH), leading to a loss of redox homeostasis. This, coupled with a direct increase in Reactive Oxygen Species (ROS), pushes cancer cells beyond their oxidative stress threshold, triggering apoptosis.

Summary of Key Experimental Findings

The anti-cancer effects of NTP and its impact on oxidative stress were quantified across multiple experimental models. The tables below consolidate the key quantitative data from the 2024 study [1].

Table 1: In Vitro Efficacy of NTP in Human Gastric Cancer Cell Lines

| Parameter | AGS Cells | HGC27 Cells | Experimental Method |

|---|---|---|---|

| IC₅₀ (24h treatment) | ~30 μM | ~20 μM | MTT Assay |

| Apoptotic Rate (Max Dose) | 46.15% (30 μM) | 52.3% (20 μM) | Flow Cytometry (Annexin V/PI) |

| MMP Loss | Significant, dose-dependent | Significant, dose-dependent | JC-1 Staining (Green Fluorescence ↑) |

| ROS Increase | Significant, dose-dependent | Significant, dose-dependent | DCFH-DA Probe (Green Fluorescence ↑) |

| GSH Consumption | Induced | Induced | Biochemical Assay |

| Migration Inhibition | Significant, dose-dependent | Significant, dose-dependent | Wound Healing Assay |

| Cell Cycle Arrest | S-phase shortening (22.28% ↓) | S-phase shortening (27.98% ↓) | Flow Cytometry (PI Staining) |

Table 2: In Vivo Efficacy of NTP in Mouse Xenograft Models

| Parameter | AGS-Derived Model | MFC-Derived Model | Experimental Details |

|---|---|---|---|

| Tumor Growth Inhibition | Significant inhibition | Significant inhibition | Subcutaneous tumor in nude mice |

| Dosing | 10 mg/kg (Intraperitoneal) | 10 mg/kg (Intraperitoneal) | Daily injection for 4 weeks |

| Safety Observation | No significant weight loss or toxicity | No significant weight loss or toxicity | Monitored throughout the study |

Table 3: Molecular Markers of Apoptosis and Oxidative Stress

| Marker Category | Protein/Event | Regulation by NTP | Detection Method |

|---|---|---|---|

| Pro-Apoptotic | BAX, BAD, c-PARP | Upregulated | Western Blot |

| Anti-Apoptotic | Bcl-2, PARP | Downregulated | Western Blot |

| Oxidative Stress | ROS, Malondialdehyde (MDA) | Levels Increased | DCFH-DA flow cytometry, Biochemical Assay |

| Pathway Activation | Nrf2 Nuclear Translocation | Activated | RNA Sequencing & Proteomics |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for the key experiments cited.

1. Cell Viability and IC₅₀ Determination (MTT Assay)

- Cell Lines: Human GC cells (AGS, HGC27, SGC7901, MKN7, NCI-N87) and a human gastric mucosal cell line (GES-1) as a control.

- Dosing: Cells were treated with a NTP concentration gradient (e.g., 0-30 μM for AGS, 0-25 μM for HGC27) for 24 and 48 hours.

- Procedure: After treatment, MTT reagent (0.5 mg/mL) was added and incubated for 4 hours. The formed formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader.

- Analysis: The percentage of cell viability was calculated as (Absorbance of treated sample / Absorbance of control) × 100%. The IC₅₀ values were determined from non-linear regression curves of log(concentration) vs. normalized response [1].

2. Apoptosis Analysis by Flow Cytometry

- Staining: After 24h NTP treatment, cells were harvested and resuspended in binding buffer.

- Labeling: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.

- Quantification: Cell populations were analyzed using a flow cytometer within 1 hour. The apoptotic rates were quantified as the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [1].

3. Intracellular ROS Measurement

- Probe Loading: Following NTP treatment, cells were incubated with 10 μM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 20-30 minutes.

- Principle: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to highly fluorescent DCF.

- Detection: The DCF fluorescence intensity was measured either by flow cytometry or fluorescence microscopy (excitation/emission: ~488/525 nm). An increase in green fluorescence is proportional to ROS levels [1].

4. Mechanistic Validation via ROS Inhibition Rescue

- Co-treatment: GC cells were pre-treated or co-treated with a ROS inhibitor, N-acetylcysteine (NAC) (common dose: 2-5 mM).

- Outcome Measurement: The rescue of NTP-induced cell death was assessed by repeating the MTT and apoptosis assays. The study confirmed that NAC significantly rescued cell viability, proving that NTP's cytotoxicity is primarily mediated through oxidative stress [1].

The following diagram outlines the logical workflow of the key experiments that established NTP's mechanism of action.

Experimental workflow used to elucidate NTP's anti-cancer effects and mechanism, progressing from in vitro screening to in vivo validation [1].

Discussion and Future Perspectives

The repurposing of NTP offers a strategic advantage due to its well-known human safety profile, which could potentially accelerate its transition into oncology clinical trials. The elucidation of its mechanism—triggering oxidative stress-induced apoptosis via the Keap1-Nrf2 pathway—provides a solid molecular rationale for its anti-cancer activity [1].

Future research should focus on:

- Identifying Biomarkers: Determining which gastric cancer patients (e.g., those with specific Keap1/Nrf2 mutational status) are most likely to respond to NTP therapy.

- Combination Strategies: Exploring synergies between NTP and standard chemotherapeutic agents to overcome drug resistance, which is often linked to the Nrf2 pathway [4].

- Structural Optimization: Investigating the structure-activity relationship (SAR) of NTP to develop more potent and selective analogs with reduced off-target effects.

References

- 1. This compound, a potential candidate for drug ... [nature.com]

- 2. This compound, a potential candidate for drug ... [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of oxidative stress and the NRF2-KEAP1-ARE ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Nortriptyline's Therapeutic Applications Beyond Depression

Drug Profile and Pharmacological Foundations

Nortriptyline is a secondary amine tricyclic antidepressant (TCA) and an active metabolite of amitriptyline, characterized by a three-ring chemical structure with a side chain terminating in a secondary amine. First developed in the late 1950s, nortriptyline has established potent antidepressant activity and a longer biological half-life compared to tertiary amine derivatives. While its FDA-approved indication is for major depressive disorder, nortriptyline possesses diverse off-label applications that leverage its complex pharmacodynamic profile [1] [2].

The pharmacokinetic profile of nortriptyline reveals several clinically relevant characteristics. Following oral administration, peak plasma concentrations occur within 7 to 8.5 hours, though therapeutic antidepressant effects typically require several weeks of chronic administration to manifest. Nortriptyline undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, with considerable genetic polymorphisms affecting metabolic rate [1]. The drug is highly protein-bound and widely distributed throughout the systemic circulation due to its lipophilic properties, readily crossing the blood-brain barrier and placenta, with excretion occurring primarily via urinary elimination [1].

Table 1: Fundamental Pharmacological Properties of Nortriptyline

| Parameter | Characteristics | Clinical Implications |

|---|---|---|

| Chemical Classification | Secondary amine tricyclic antidepressant | Fewer anticholinergic effects vs. tertiary amines |

| Bioavailability | High with significant first-pass metabolism | CYP2D6 polymorphisms cause variability |

| Protein Binding | Extensive (>90%) | Potential for drug interactions |

| Elimination Half-life | Approximately 24 hours | Once-daily dosing possible |

| Therapeutic Serum Range | 50-150 ng/mL | Monitoring recommended for doses >100 mg/day |

Multimodal Mechanisms of Action

Primary Neurotransmitter Reuptake Inhibition

Nortriptyline's principal mechanism involves potent inhibition of the presynaptic norepinephrine transporter (NET), with comparatively lesser effects on the serotonin transporter (SERT). This reuptake inhibition increases synaptic concentrations of these neurotransmitters, particularly norepinephrine, resulting in enhanced neurotransmission. The noradrenergic selectivity distinguishes nortriptyline from tertiary amine TCAs (e.g., amitriptyline, imipramine) which demonstrate more balanced serotonin and norepinephrine reuptake inhibition [2]. This selective norepinephrine reuptake inhibition is central to its efficacy in pain conditions, as norepinephrine plays a critical role in descending inhibitory pain pathways within the central nervous system [3].

The molecular mechanism of reuptake inhibition involves nortriptyline binding to an extracellular vestibule of the transporter protein, stabilizing the extracellular gate in a closed conformation that physically blocks neurotransmitter ingress. Recent evidence suggests this occurs through allosteric modification of the transporter protein rather than direct competition with neurotransmitters at the active site [2]. Chronic administration leads to downstream adaptations including desensitization of presynaptic α₂-adrenergic receptors and downregulation of postsynaptic β-adrenergic and 5-HT₂a/2c receptors, which may correlate with the delayed therapeutic onset despite immediate reuptake inhibition [2].

Receptor Interaction Profile

Beyond monoamine reuptake inhibition, nortriptyline interacts with multiple receptor systems that contribute to both therapeutic and adverse effects:

Muscarinic cholinergic receptors: Nortriptyline exhibits antagonistic activity at muscarinic acetylcholine receptors, though with lower affinity than tertiary amine TCAs. This interaction mediates common anticholinergic effects including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment, particularly in elderly patients [2].

Histaminergic receptors: The drug antagonizes H₁ histamine receptors, contributing to sedative effects that can be beneficial for patients with comorbid insomnia or agitation. However, this activity may also cause weight gain and daytime drowsiness that impair tolerability [4].

Adrenergic receptors: Nortriptyline blocks α₁-adrenergic receptors, potentially leading to orthostatic hypotension, dizziness, and reflex tachycardia. Notably, among TCAs, nortriptyline appears to have the lowest risk of clinically significant orthostatic hypotension [2].

Table 2: Nortriptyline's Receptor Affinity and Clinical Correlations

| Receptor Type | Affinity/Activity | Clinical Consequences |

|---|---|---|

| Norepinephrine Transporter | High affinity inhibition | Analgesia, mood improvement |

| Serotonin Transporter | Moderate affinity inhibition | Mood improvement |

| Muscarinic Cholinergic | Moderate antagonism | Dry mouth, constipation, cognitive effects |

| Histamine H₁ | Moderate antagonism | Sedation, weight gain |

| α₁-adrenergic | Moderate antagonism | Orthostatic hypotension, dizziness |

Additional Molecular Mechanisms

Emerging research has revealed several additional mechanisms that may contribute to nortriptyline's therapeutic effects, particularly in chronic pain conditions:

Ion channel modulation: Nortriptyline affects sodium and calcium channel function, which may contribute to its efficacy in neuropathic pain conditions by reducing neuronal hyperexcitability [4].

Neuroimmune modulation: In neuropathic pain models, nortriptyline suppresses TNF-α overexpression in dorsal root ganglia satellite cells through a β₂-adrenoceptor-mediated mechanism. This anti-allodynic effect requires an intact opioid system, as demonstrated by absent benefit in δ-opioid receptor-deficient mice [2].

Neuroplasticity regulation: Chronic nortriptyline administration influences expression of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, potentially reversing structural and functional brain alterations associated with chronic stress and pain [4].

Mitochondrial effects: Preclinical studies indicate that chronic nortriptyline administration increases mitochondrial complex I, II, and IV activities in several brain regions, suggesting potential benefits for cellular energy metabolism [2].

Nortriptyline's multimodal mechanism of action encompasses neurotransmitter reuptake inhibition, receptor interactions, and downstream molecular effects.

Evidence-Based Clinical Applications Beyond Depression

Neuropathic Pain Syndromes

Nortriptyline demonstrates well-established efficacy in various neuropathic pain conditions, with proposed mechanisms including noradrenergic and serotonergic enhancement of descending pain inhibitory pathways, sodium channel blockade, and TNF-α suppression. Clinical applications include:

Diabetic neuropathy: Multiple randomized controlled trials support nortriptyline's efficacy for pain reduction in diabetic neuropathy, typically at doses ranging from 25-150 mg daily [2]. A recent meta-analysis found that approximately 89% of placebo-controlled TCA trials for neuropathic pain showed positive results, with a combined number needed to treat (NNT) of 3.6 [3].

Postherpetic neuralgia: Nortriptyline is prescribed at doses of 25-150 mg per day, with demonstrated analgesic effects independent of mood improvement. As the active metabolite of amitriptyline, nortriptyline offers comparable efficacy with fewer anticholinergic side effects. Combination therapy with gabapentin has shown superior pain reduction and sleep improvement compared to monotherapy in postherpetic neuralgia [2].

Central pain syndromes: Evidence supports nortriptyline's use in central post-stroke pain and spinal cord injury pain, though systematic reviews indicate limited high-quality evidence supporting nortriptyline as a first-line agent for all neuropathic pain conditions [3] [2].

Headache and Migraine Disorders

Nortriptyline demonstrates prophylactic efficacy in chronic headache and migraine disorders. Dosing typically begins at 10-25 mg at bedtime and is gradually titrated upward to 75-100 mg as tolerated [2]. While amitriptyline has been the most extensively studied TCA for migraine prevention, nortriptyline offers comparable efficacy with a more favorable side effect profile due to its secondary amine structure. Specifically, nortriptyline has demonstrated significant reduction in dizziness in vestibular migraine, suggesting particular utility in this migraine variant [2].

In comparative effectiveness research, TCAs as a class have demonstrated similar efficacy to other prophylactic medications including beta-blockers, anticonvulsants, and SSRIs. Clinical guidelines recommend tailoring prophylactic medication choices to individual patient characteristics, comorbidities, and expected adverse effects. Nortriptyline may be particularly suitable for patients with comorbid migraine and depression, insomnia, or chronic tension-type headache [3].

Smoking Cessation

Nortriptyline is recognized as a second-line therapy for smoking cessation, nearly doubling the odds of long-term abstinence compared to placebo (odds ratio 1.7-2.1 in various meta-analyses) [2]. The proposed mechanism involves noradrenergic modulation that reduces nicotine withdrawal symptoms such as anxiety, irritability, and difficulty concentrating. While the exact mechanism in smoking cessation remains unclear, research suggests it may simulate the noradrenergic actions of nicotine, thereby mitigating withdrawal phenomena [1].

Clinical trials have demonstrated nortriptyline's efficacy for smoking cessation is comparable to bupropion, though with different side effect profiles. Dosing regimens typically start at 25 mg daily and gradually increase to 75-100 mg daily over several weeks, with treatment initiated 2-4 weeks before the target quit date. Despite established efficacy, nortriptyline's use in smoking cessation is limited by side effects including dry mouth, light-headedness, blurred vision, urinary retention, and cardiovascular risks that necessitate caution in patients with preexisting cardiac conditions [1] [2].

Other Therapeutic Applications

Chronic low back pain: Despite mixed evidence in meta-analyses, some well-designed trials support nortriptyline's use for chronic low back pain, particularly when complicated by pain-related disability, insomnia, depression, or other comorbidities. A six-month, double-blind, randomized controlled trial demonstrated that low-dose amitriptyline (25 mg) effectively reduced pain and pain-related disability, suggesting potential utility for nortriptyline given its similar mechanism and improved tolerability [3].

Fibromyalgia: While not first-line, TCAs offer robust benefits for fibromyalgia symptoms, with meta-analyses showing large effect sizes for pain reduction, fatigue reduction, improved sleep quality, and reduced stiffness. The number needed to treat with amitriptyline for a positive outcome is 4.9, though complete response with TCA monotherapy is uncommon in moderate to severe fibromyalgia [3].

Functional gastrointestinal disorders: Nortriptyline shows efficacy in irritable bowel syndrome (number needed to treat of 3.5) and residual noninflammatory gastrointestinal symptoms in inflammatory bowel disease, though it has proven ineffective for gastroparesis [3].

Chronic pelvic pain: Nortriptyline demonstrates efficacy in chronic pelvic pain with or without comorbid depression, with pain relief appearing independent of antidepressant effects and potentially achievable at low doses (initial dosing 10-25 mg at bedtime) [3].

Table 3: Evidence-Based Off-Label Applications of Nortriptyline

| Condition | Recommended Dose | Level of Evidence | Key Efficacy Metrics |

|---|---|---|---|

| Neuropathic Pain | 25-150 mg/day | Strong (multiple RCTs) | NNT: 3.6; independent of mood effect |

| Migraine Prevention | 10-100 mg/day | Moderate (controlled trials) | Comparable to propranolol, topiramate |

| Smoking Cessation | 75-100 mg/day | Strong (meta-analyses) | OR 1.7-2.1 vs placebo |

| Chronic Low Back Pain | 25-100 mg/day | Moderate (mixed evidence) | Effective for pain-related disability |

| Irritable Bowel Syndrome | 10-50 mg/day | Moderate (controlled trials) | NNT: 3.5 for symptomatic benefit |

Research Methodologies and Experimental Protocols

Clinical Trial Design Considerations

Robust clinical trials investigating nortriptyline for off-label indications should incorporate several key design elements based on recent high-quality studies:

Population definition: Clearly define the target patient population, including specific diagnostic criteria, prior treatment failures, and exclusion of contraindications (e.g., cardiac conduction abnormalities, narrow-angle glaucoma, urinary retention). The ADepT-PD trial highlights the importance of accounting for challenges in recruiting antidepressant-naïve patients when studying conditions with high comorbidity with depression [5].

Dosing strategy: Implement flexible dosing protocols with gradual titration from low initial doses (e.g., 10-25 mg/day) to target therapeutic doses (e.g., 75-100 mg/day) based on individual tolerance and response. The ADepT-PD trial utilized age-adjusted dosing: target doses of 100 mg for patients ≤65 years and 50 mg for patients >65 years or those with hepatic impairment [5].

Outcome measures: Select validated, condition-specific primary outcome measures supplemented by relevant secondary endpoints. For pain conditions, include standardized pain scales, functional improvement measures, and quality of life assessments. The systematic review of TMD pain management emphasized the importance of measuring both pain reduction and functional improvement [6].

Preclinical Research Protocols

Preclinical studies elucidating nortriptyline's mechanisms have employed several standardized methodologies:

Neuropathic pain models: The chronic constriction injury (CCI) model involves loose ligation of the sciatic nerve in rodents, with nortriptyline administration beginning post-surgery. Assessment includes mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test), and cold sensitivity (acetone test). Research demonstrates nortriptyline suppresses TNF-α overexpression in dorsal root ganglia via β₂-adrenoceptor mechanisms in such models [2].

Receptor binding assays: Competitive binding studies using transfected cells expressing human NET, SERT, and various receptors (muscarinic, histaminergic, adrenergic) quantify nortriptyline's affinity (Ki values) at different targets, establishing its pharmacological profile relative to other TCAs [2] [4].

Electrophysiological studies: Whole-cell patch clamp techniques assess nortriptyline's effects on sodium and calcium currents in cultured neurons, elucidating its channel-blocking properties that contribute to analgesic effects [4].

Comprehensive research methodology for investigating nortriptyline's therapeutic applications encompasses clinical, preclinical, and safety monitoring approaches.

Safety Profile and Risk Management Strategies

Adverse Effect Spectrum

Nortriptyline exhibits a predictable adverse effect profile primarily related to its receptor interactions:

Anticholinergic effects: Dry mouth (approximately 40% incidence), constipation (15-20%), blurred vision (10-15%), urinary retention (5-10%), and cognitive impairment, particularly in elderly patients. Nortriptyline has fewer anticholinergic effects than tertiary amine TCAs but still requires vigilance [1] [2].

Cardiovascular effects: Tachycardia, orthostatic hypotension (5-10% incidence), QT interval prolongation, and potential for arrhythmias. Cardiotoxicity represents the hallmark serious adverse reaction of TCAs, with fast cardiac sodium channel inhibition potentially leading to widened QRS complexes on ECG [1] [2].

Neuropsychiatric effects: Drowsiness, sedation, insomnia, agitation, and increased seizure risk. Nortriptyline carries a black box warning for increased risk of suicide in adolescents, children, and young adults with major depressive disorder [1].

Essential Monitoring Protocols

Clinical use of nortriptyline necessitates structured monitoring to optimize safety:

Therapeutic drug monitoring: Measure serum levels at steady-state (4-7 days after dose stabilization), with therapeutic range of 50-150 ng/mL. Monitoring is particularly important at doses >100 mg/day, in elderly patients, and in those with suspected non-adherence or poor metabolism [1] [2].

Cardiac monitoring: Obtain baseline ECG with follow-up during dose escalation, particularly in patients over 40 years or with cardiac risk factors. Monitor for QRS widening (>120 ms), QT prolongation, and arrhythmias [2] [7].

Laboratory monitoring: Consider periodic electrolyte assessment (particularly potassium and magnesium given cardiac risks), liver function tests, and complete blood count, though routine monitoring is not universally mandated [1].

Pharmacogenomic Considerations

Nortriptyline's metabolism exhibits significant pharmacogenomic variability with important clinical implications:

CYP2D6 polymorphisms: Genetic variations significantly impact nortriptyline clearance. Poor metabolizers may require 50% dose reductions due to increased adverse effects, while ultrarapid metabolizers may need substantially higher doses (up to 230% of usual) to achieve therapeutic levels. The number of functional CYP2D6 genes explains 21% of variance in oral clearance and 34% of steady-state levels [1] [2].

Response prediction: Specific genetic markers show association with treatment response. The rs5443 TT genotype in the GNB3 gene correlates with improved neurovegetative symptoms, while polymorphisms in the PPM1A and UST genes are associated with decreased response to nortriptyline [2].

Future Research Directions and Development Opportunities

The evolving therapeutic landscape for nortriptyline includes several promising research avenues:

Personalized medicine approaches: Integration of pharmacogenomic testing for CYP2D6 and other relevant polymorphisms to individualize dosing strategies. Prediction models incorporating genetic variables have achieved an area under the curve (AUC) of 0.77 for remission prediction, suggesting potential for clinically useful algorithms [2].

Novel mechanistic insights: Further investigation of nortriptyline's effects on neuroimmune interactions and mitochondrial function may reveal new therapeutic applications and optimize existing ones. The suppression of TNF-α in dorsal root ganglia represents a particularly promising mechanism for enhanced neuropathic pain management [2].

Combination therapies: Systematic evaluation of nortriptyline in rational polytherapy regimens, such as its demonstrated synergy with gabapentin for postherpetic neuralgia. Future research should explore mechanisms underlying these synergistic effects and identify optimal combination partners for specific conditions [2].

Formulation development: Potential exists for novel delivery systems that improve nortriptyline's tolerability by minimizing peak concentration-related side effects while maintaining therapeutic efficacy.

References

- 1. Nortriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Nortriptyline - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Beyond Depression: Other Uses for Tricyclic Antidepressants [consultqd.clevelandclinic.org]

- 4. What is the mechanism of Nortriptyline Hydrochloride? [synapse.patsnap.com]

- 5. Effectiveness of Escitalopram and Nortriptyline on ... [pubmed.ncbi.nlm.nih.gov]

- 6. : The Role of Antidepressants in Managing... Beyond Depression [pubmed.ncbi.nlm.nih.gov]

- 7. : Uses, Dosage & Side Effects - Drugs.com Nortriptyline [drugs.com]

HPTLC method validation Nortriptyline hydrochloride bulk tablet

Developed HPTLC Methods for Nortriptyline HCl

The table below summarizes two validated HPTLC methods for Nortriptyline HCl: one for its single-component determination and another for its simultaneous estimation with Pregabalin.

| Parameter | Method 1: Single Drug (Nortriptyline HCl only) [1] | Method 2: Combination (Nortriptyline HCl & Pregabalin) [2] |

|---|---|---|

| Stationary Phase | Precoated Silica gel F254 plates [1] | Precoated Silica gel 60 F254 plates [2] |

| Mobile Phase | Methanol : Ethyl Acetate : Ammonia (6:4:0.2, v/v/v) [1] | Acetonitrile : Methanol : Triethylamine : Water : Formic Acid (7:3:0.3:0.8:0.02, v/v/v/v/v) [2] |

| Detection Wavelength | 245 nm [1] | Ninhydrin post-derivatization for Pregabalin [2] |

| Retention Factor (Rf) | Not explicitly stated | Nortriptyline HCl: 0.52 ± 0.01; Pregabalin: 0.28 ± 0.01 [2] |

| Sample Application | 100-500 ng/band [1] | Nortriptyline HCl: 50-300 ng/band; Pregabalin: 350-2250 ng/band [2] |

| Linearity Range | 100-500 ng/band [1] | Nortriptyline HCl: 50-300 ng/band; Pregabalin: 350-2250 ng/band [2] |

| Correlation Coefficient | 0.9900 [1] | >0.995 for both drugs [2] |

| Limit of Detection (LOD) | 527.04 ng/band [1] | Not specified |

| Limit of Quantification (LOQ) | 1597.45 ng/band [1] | Not specified |

Detailed Experimental Protocol: Combination Method

Here is the step-by-step protocol for the simultaneous estimation of Nortriptyline HCl and Pregabalin [2].

Instrumentation and Materials

- HPTLC System: Equipped with a sample applicator (e.g., Camag Linomat V), twin-trough development chamber, TLC scanner, and winCATS or similar software.

- Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (e.g., 10 cm x 10 cm, 250 μm thickness from Merck).

- Reagents: Acetonitrile, methanol, triethylamine, formic acid, and water, all of analytical grade. Ninhydrin reagent for post-derivatization.

Chromatographic Procedure

- Plate Pre-washing & Activation: Pre-wash the HPTLC plates with methanol and activate in an oven at 110°C for 5 minutes before sample application [2].

- Sample Preparation:

- Standard Stock Solution: Dissolve accurately weighed quantities of Nortriptyline HCl and Pregabalin in methanol to obtain a solution with known concentrations of both drugs.

- Test Sample (Tablet): Weigh and powder twenty tablets. Transfer an amount equivalent to one tablet's claim into a volumetric flask, add methanol, and sonicate for 10 minutes. Filter the solution and make up to volume with methanol [3].

- Application: Using an automatic applicator, apply the standard and test samples as narrow bands (e.g., 6 mm bandwidth) onto the plate. Maintain a constant application rate (e.g., 150 nL/s) and adequate spacing (e.g., 12 mm) between bands [2] [3].

- Chromatogram Development: Transfer the applied plate into a twin-trough glass chamber previously saturated with the mobile phase for 20 minutes. Develop the chromatogram at room temperature to a distance of 8 cm [2].

- Post-Derivatization: After development, dry the plate and spray with a ninhydrin solution to visualize Pregabalin [2].

- Scanning and Quantification: Scan the developed and derivatized plate with a TLC scanner in the densitometric mode. Nortriptyline HCl can be detected directly at its suitable wavelength, while Pregabalin is detected after derivatization. Identify the drugs by comparing the Rf values of samples with standards and quantify them based on peak areas [2].

Method Validation Protocol

The developed method must be validated as per the International Council for Harmonisation (ICH) Q2(R1) guideline. The table below outlines the core validation parameters and their typical acceptance criteria [2] [1] [4].

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Linearity | Analyze a minimum of six concentrations of the drug, each in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r) > 0.995 [2] |

| Precision | • Repeatability: Analyze homogeneous sample 6 times. • Inter/Intra-day: Analyze 3 concentrations over 3 different days. | Relative Standard Deviation (RSD) ≤ 2% [1] [3] | | Accuracy (Recovery) | Spike a pre-analyzed sample with known amounts of standard at 50%, 100%, and 150% levels. Analyze in triplicate. | Mean recovery between 98% - 102% [2] [1] | | Specificity | Compare chromatograms of standard, sample, and placebo. Assess peak purity via spectral comparison. | No interference from excipients or degradation products. Good peak purity match [3]. | | Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±0.2 mL, saturation time ±5 min). | RSD of results from modified conditions should be ≤ 2% [1] | | LOD & LOQ | Calculate based on standard deviation of the response and the slope of the calibration curve (LOD=3.3σ/S; LOQ=10σ/S). | LOD and LOQ should be sufficiently low for intended use [1] [3]. |

Application Notes for Analysts

Forced Degradation (Stability-Indicating Property)

A stability-indicating HPTLC method for Nortriptyline HCl in a capsule dosage form has been reported. The drug was subjected to forced degradation under acidic, alkaline, oxidative, and neutral hydrolysis conditions. The method successfully separated the drug from its degradation products, demonstrating its stability-indicating capability [5] [6].

Critical Considerations for Method Development

- Mobile Phase Optimization: The robustness of the method is highly dependent on the mobile phase composition. Small variations can significantly alter the Rf values. Always test the robustness by varying the mobile phase ratios slightly [1] [4].

- Spotting Technique: Consistent, narrow band application is critical for achieving high precision and accurate quantification. Automatic sample applicators are preferred over manual application [3].

- Chamber Saturation: Adequate saturation of the development chamber (20-30 minutes) is essential for obtaining reproducible Rf values and sharp, compact bands [2] [3].

The following workflow diagram summarizes the key steps involved in the HPTLC method development and validation process.

Conclusion

The presented application notes confirm that HPTLC is a robust, precise, and cost-effective analytical technique for the quantitative analysis of Nortriptyline HCl, both as a single ingredient and in combination with other drugs like Pregabalin. The validated methods are fit for their intended purpose in quality control laboratories for routine assay and stability studies.

References

- 1. HPTLC Method Development and Validation for ... [ajpaonline.com]

- 2. HPTLC Method Development and Validation for the ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a HPTLC method for ... [pmc.ncbi.nlm.nih.gov]

- 4. Method Validation in High-Performance Thin Layer ... [eurofinsus.com]

- 5. STABILITY INDICATING HIGH PERFORMANCE THIN ... [semanticscholar.org]

- 6. European Journal of Biomedical and Pharmaceutical ... [ejbps.com]

Application Notes: Stability-Indicating HPLC Method for Nortriptyline Hydrochloride

Introduction

Nortriptyline hydrochloride (NOR) is a second-generation tricyclic antidepressant. Stability-indicating methods (SIMs) are essential for quantifying the active pharmaceutical ingredient (API) and monitoring degradation products under various stress conditions, ensuring drug product quality, safety, and efficacy throughout its shelf life. This document details a validated reverse-phase (RP-) HPLC method for the analysis of NOR in tablet dosage forms [1].

Method Summary

An isocratic, stability-indicating LC method was developed and validated for the determination of NOR in tablets. The method separates NOR from its potential degradation products and excipients, demonstrating specificity, accuracy, precision, and robustness in accordance with ICH guidelines [1] [2].

Detailed Experimental Protocol

Materials and Reagents

- API: this compound reference standard.

- Tablets: Nortriptyline HCl tablets (e.g., 25 mg label claim).

- Chemicals: HPLC-grade methanol, potassium dihydrogen phosphate (or orthophosphoric acid), and purified water.

- Equipment: HPLC system equipped with a UV or PDA detector, data acquisition software, analytical balance, pH meter, sonicator, and 0.45 µm membrane filters.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters based on the literature [1]:

| Parameter | Specification |

|---|---|

| Column | Inertsil C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: Phosphate Buffer (pH 7.5) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | ~10-15 minutes (or as required to elute all peaks) |

Preparation of Mobile Phase:

- Phosphate Buffer (pH 7.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in water. Adjust the pH to 7.5 with a potassium hydroxide solution.

- Final Mobile Phase: Mix the phosphate buffer and methanol in a 30:70 ratio. Filter through a 0.45 µm membrane filter and degas by sonication before use.

Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh and transfer about 25 mg of NOR working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent (e.g., methanol).

- Working Standard Solutions: Dilute the stock solution quantitatively with the mobile phase to obtain concentrations within the linearity range (e.g., 50, 100, and 150 µg/mL) for calibration curve construction.

Sample Solution Preparation (from Tablets)

- Weigh and finely powder not less than 20 tablets.

- Accurately weigh a portion of the powder equivalent to about 25 mg of NOR into a 25 mL volumetric flask.

- Add about 20 mL of methanol or the mobile phase, sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the drug.

- Dilute to volume with the same solvent, and mix well.

- Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.

- Further dilute the filtrate quantitatively with the mobile phase to obtain a nominal concentration of 100 µg/mL.

Forced Degradation (Stress) Studies

Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following workflow outlines the process:

Procedure:

- Prepare sample solutions as described above and subject them to various stress conditions [2] [3].

- Acidic/Basic Hydrolysis: Add 1 mL of standard solution to 1 mL of 0.1M HCl or 0.1M NaOH. Let it stand at room temperature for 24 hours. Neutralize before analysis.

- Oxidative Degradation: Add 1 mL of standard solution to 1 mL of 3% hydrogen peroxide. Let it stand at room temperature for 24 hours.

- Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) in an oven for 24 hours. Prepare the solution after stress.

- Photolytic Degradation: Expose the solid API and/or tablet powder to UV-Vis light as per ICH Q1B guidelines.

- After stress, analyze all samples using the chromatographic conditions. Use a PDA detector to confirm the peak purity of the main analyte, ensuring no co-elution with degradation products.

Method Validation

The developed method was validated as per ICH Q2(R1) guideline. Key validation parameters and results are summarized below [1] [2].

Table 1: Summary of Validation Parameters and Results

| Validation Parameter | Results / Conditions | Acceptance Criteria |

|---|---|---|

| Specificity | No interference from excipients or degradation products. Peak purity > 990. | Meets acceptance criteria [2] |

| Linearity Range | 50 - 150 µg/mL | Correlation coefficient (r²) > 0.998 |

| Accuracy (Recovery) | 100.1 ± 0.1% | 98 - 102% |

| Precision (Repeatability) | %RSD < 1.0% | RSD ≤ 2.0% |

| Intermediate Precision (Ruggedness) | %RSD < 2.0% (Different days/analysts) | RSD ≤ 2.0% |

| Detection Limit (LOD) | ~0.1 µg/mL* | Based on signal-to-noise |

| Quantitation Limit (LOQ) | ~0.3 µg/mL* | Based on signal-to-noise |

| Robustness | Deliberate variations in flow rate, mobile phase ratio, and temperature showed no significant impact on system suitability. | Meets acceptance criteria |

Note: LOD and LOQ values are illustrative. Actual values should be determined experimentally.

System Suitability Testing

Before analysis, perform system suitability tests to ensure HPLC system performance. The following tests are typically performed using a standard solution [2]:

- Theoretical Plates (N): > 2000.

- Tailing Factor (T): ≤ 2.0.

- Relative Standard Deviation (RSD): For five replicate injections of the standard, RSD of peak areas and retention times should be ≤ 2.0%.

Calculation

- Assay Calculation: The percentage of NOR in the tablet sample can be calculated by comparing the peak area of the sample solution with that of the standard solution.

% Assay = (A_sample / A_standard) x (C_standard / C_sample) x 100WhereAis the peak area andCis the concentration in µg/mL.

Notes and Troubleshooting

- Mobile Phase: Freshly prepare and degas the mobile phase daily. Small adjustments in the buffer pH or organic ratio may be needed to optimize separation and peak symmetry.

- Column Care: Equilibrate the column with the mobile phase for at least 30 minutes before analysis. Flush the column regularly as per the manufacturer's instructions.

- Specificity: Peak purity assessment using a PDA detector is mandatory to confirm the stability-indicating property of the method.

References

- 1. The Development and Validation of Stability Indicating ... [archives.ijper.org]

- 2. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International [chromatographyonline.com]

- 3. Development of a stability indicating high-performance liquid ... [bmcchem.biomedcentral.com]

Comprehensive Analytical Notes and Protocols for UV Spectrophotometric Quantification of Nortriptyline Hydrochloride

Introduction

Nortriptyline hydrochloride is a second-generation tricyclic antidepressant widely used in the treatment of major depressive disorders, chronic pain conditions, and as pharmacological therapy for smoking cessation. Its chemical name is 1-propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl hydrochloride, with a molecular weight of 299.85. As pharmaceutical quality control laboratories increasingly seek rapid analytical methods that reduce solvent consumption and operational complexity while maintaining accuracy and precision, UV spectrophotometric techniques have emerged as viable alternatives to more expensive chromatographic methods. These approaches are particularly valuable for routine analysis in resource-limited settings and for high-throughput screening applications in pharmaceutical quality control.

The Area Under Curve (AUC) method represents one of several UV spectrophotometric approaches that enable accurate quantification of pharmaceutical compounds, particularly in formulations where the drug substance is present in sufficient concentrations to produce detectable UV absorption. This technique offers distinct advantages for method development and validation, including simplified sample preparation, reduced analysis time, and minimal solvent consumption compared to chromatographic methods. The following application notes provide detailed protocols for the quantification of this compound using AUC and other UV spectrophotometric methods, complete with experimental parameters, validation data, and implementation guidelines to assist researchers and analytical scientists in pharmaceutical development and quality control operations.

Fundamentals of Area Under Curve (AUC) Method

Theoretical Principles

The Area Under Curve (AUC) method is a UV spectrophotometric technique based on calculating the integrated area under the absorption curve across a specified wavelength range rather than relying on single-wavelength absorbance measurements. This approach offers enhanced sensitivity compared to traditional single-point absorbance measurements because the cumulative area value across a wavelength range is inherently larger than the absorbance at any individual wavelength, even for compounds at lower concentrations. The mathematical foundation of the AUC method relies on the trapezoidal rule or similar numerical integration techniques to calculate the total area bounded by the absorption curve and the baseline across the selected wavelength range.

The AUC method provides significant advantages for analyzing compounds with broad or poorly defined peaks in their zero-order spectra, as it utilizes the entire spectral band rather than depending on precise peak identification. This characteristic makes it particularly valuable for pharmaceutical compounds like nortriptyline that may exhibit broad absorption maxima or for formulations where excipient interference might obscure specific wavelength measurements. Additionally, the integration process inherently smooths spectral noise, potentially improving method robustness and reproducibility compared to single-point measurements that may be more susceptible to minor instrumental fluctuations or background interference.

Mathematical Basis

The fundamental equation governing the AUC method derives from the integration of Beer-Lambert law across a defined wavelength range:

Where A(λ) is the absorbance at wavelength λ, ε(λ) is the molar absorptivity at wavelength λ, b is the path length, and C is the concentration. For a fixed path length and specific wavelength range, the equation simplifies to:

This relationship demonstrates the linear correlation between the area under the curve and analyte concentration, which forms the basis for quantitative analysis. The wavelength selection is critical for method optimization, as the chosen range should capture characteristic absorption of the analyte while minimizing interference from other components in the sample matrix. For this compound, appropriate wavelength ranges would typically center around its maximum absorption wavelength while extending sufficiently to encompass the characteristic absorption band.

Experimental Protocols

Area Under Curve (AUC) Method for Nortriptyline

3.1.1 Equipment and Reagents

- Spectrophotometer: Double-beam UV-visible spectrophotometer (e.g., Shimadzu UV-2450) with 1 cm matched quartz cells

- Analytical balance: Precision balance with 0.1 mg sensitivity (e.g., Shimadzu AUW-120D)

- This compound: Reference standard of known purity (≥99%)

- Methanol: HPLC grade or analytical reagent grade

- Volumetric glassware: Class A volumetric flasks (10 mL, 100 mL, 1000 mL)

- Pharmaceutical formulations: Nortriptyline tablets (e.g., 25 mg strength)

3.1.2 Standard Solution Preparation

Stock Standard Solution (1000 μg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution is stable for 7 days when stored refrigerated at 4°C.

Working Standard Solution (100 μg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with methanol. This solution is prepared fresh daily.

Calibration Standards: Prepare a series of standard solutions covering the concentration range 5-25 μg/mL by transferring appropriate aliquots (0.5, 1.0, 1.5, 2.0, 2.5 mL) of the working standard solution into separate 10 mL volumetric flasks and diluting to volume with methanol.

3.1.3 Sample Preparation from Tablet Formulations

- Accurately weigh and finely powder not less than 10 tablets.

- Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

- Add approximately 70 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol.

- Filter the solution through Whatman No. 41 filter paper, discarding the first few mL of filtrate.

- Pipette 1.0 mL of the clear filtrate into a 10 mL volumetric flask and dilute to volume with methanol to obtain a nominal concentration of 10 μg/mL.

3.1.4 Instrumental Parameters and Procedure

Spectrophotometer conditions:

- Scan speed: Medium

- Slit width: 1 nm

- Wavelength range: 200-400 nm

- Data interval: 0.5 nm

Procedure:

- Set up the spectrophotometer according to manufacturer instructions and allow sufficient warm-up time.

- Scan the methanol blank over the specified wavelength range to establish baseline correction.

- Scan each calibration standard and sample solution across the wavelength range 238.8-258.8 nm.

- Using the spectrophotometer software, integrate the area under the curve for each scan within the specified wavelength range.

- Construct a calibration curve by plotting AUC values against corresponding concentrations of calibration standards.

- Determine the concentration of nortriptyline in sample solutions from the calibration curve.

Table 1: Optimized AUC Parameters for this compound Quantification

| Parameter | Specification |

|---|---|

| Wavelength range | 238.8-258.8 nm |

| Linear range | 5-25 μg/mL |

| Regression equation | Y = 0.2705x - 0.0721* |

| Correlation coefficient (r²) | 0.9983* |

| LOD | 0.26 μg/mL* |

| LOQ | 0.79 μg/mL* |

| Precision (RSD) | <2% |

| *Representative values from similar methods |

Alternative UV Spectrophotometric Methods

3.2.1 Kinetic Spectrophotometric Method

The kinetic method for nortriptyline quantification is based on its oxidation reaction with potassium permanganate in alkaline or acidic media, monitoring the change in absorbance as a function of time [1].

Reagents:

- Potassium permanganate solution (4.0 × 10⁻³ M for basic medium; 1.0 × 10⁻³ M for acidic medium)

- Sodium hydroxide solution (0.5 M) for basic medium

- Sulfuric acid solution (1.0 M) for acidic medium

- Sodium lauryl sulfate solution (0.02 M) for basic medium

Procedure for Basic Medium (Method A):

- Transfer 2.5 mL of 4.0 × 10⁻³ M KMnO₄, 2.5 mL of 0.5 M NaOH, and 2.2 mL of 0.02 M SLS solutions to a series of 10 mL volumetric flasks.

- Add varying aliquots of nortriptyline standard solution (0.1-1.0 mL of 0.1% solution).

- Dilute to volume with distilled water at 30 ± 1°C.

- Immediately transfer to spectrophotometer cells and record the increase in absorbance at 608.5 nm as a function of time for 12 minutes against a reagent blank.

Procedure for Acidic Medium (Method B):

- Transfer 4 mL of 1.0 × 10⁻³ M KMnO₄ and 1 mL of 1.0 M H₂SO₄ solutions to a series of 10 mL volumetric flasks.

- Add varying aliquots of nortriptyline standard solution.

- Dilute to volume with distilled water at 30 ± 1°C.

- Immediately record the decrease in absorbance at 525.5 nm as a function of time for 5 minutes against distilled water.

Calibration Approaches:

- Initial rate method: Plot initial reaction rate (slope of tangent to absorbance-time curve) against concentration

- Fixed time method: Plot absorbance difference (ΔA) between fixed time points against concentration

Table 2: Kinetic Method Parameters for this compound

| Parameter | Basic Medium | Acidic Medium |

|---|---|---|

| Wavelength | 608.5 nm | 525.5 nm |

| Measurement | Absorbance increase | Absorbance decrease |

| Linear range (Initial rate) | 10-100 μg/mL | 10-50 μg/mL |

| Linear range (Fixed time) | 10-100 μg/mL (4 min) | 10-60 μg/mL (2 min) |

| LOD (Initial rate) | 1.67 μg/mL | 1.02 μg/mL |

| LOD (Fixed time) | 1.55 μg/mL | 3.26 μg/mL |

3.2.2 Derivative Spectrophotometry

Derivative spectrophotometry is particularly valuable for resolving spectral overlapping and enhancing the detection of minor spectral features [2]. For nortriptyline, this approach can improve selectivity in formulations with interfering excipients.

Procedure:

- Prepare standard and sample solutions as described for the AUC method.

- Scan the solutions in the wavelength range 200-400 nm.

- Apply derivative transformation (first, second, third, or fourth order) to the absorption spectra.

- Measure the amplitude at characteristic wavelengths (e.g., peak-to-trough measurements) for quantification.

- Construct calibration curves using derivative amplitudes versus concentration.

Advantages:

- Enhanced resolution of overlapping spectra

- Elimination of background interference

- Improved specificity for minor components

Method Validation

Validation Parameters and Acceptance Criteria

All developed spectrophotometric methods should be validated according to ICH Q2(R1) guidelines to ensure reliability, accuracy, and reproducibility for pharmaceutical analysis [2].

Table 3: Method Validation Parameters for this compound Assay

| Parameter | Requirements | AUC Method | Kinetic Method |

|---|---|---|---|

| Linearity | r² ≥ 0.998 | 0.9983 | 0.9979-0.9990 |

| Range | 50-150% of test concentration | 5-25 μg/mL | 10-100 μg/mL |

| Accuracy | 98-102% recovery | 101.67-102.43%* | >95% |

| Precision | RSD ≤ 2% | <2% | 1.24-2.88% |

| Specificity | No interference | Confirmed | Confirmed |

| LOD | Signal-to-noise ~3:1 | 0.26 μg/mL* | 1.02-3.26 μg/mL |

| LOQ | Signal-to-noise ~10:1 | 0.79 μg/mL* | 3.26-10 μg/mL |

| Robustness | RSD ≤ 2% with deliberate variations | <2% | <2% |

| *Representative values from similar methods |

Comparative Method Analysis

The selection of an appropriate spectrophotometric method depends on several factors, including required sensitivity, sample matrix, equipment availability, and analytical throughput requirements.

AUC Method Advantages:

- Enhanced sensitivity compared to single-wavelength measurements

- Reduced background interference through integration across multiple wavelengths

- Applicable to compounds with broad absorption bands

- Simplified data processing and calculation

Kinetic Method Advantages:

- Improved selectivity through chemical reaction specificity

- Ability to analyze turbid or colored samples

- Minimal interference from inactive ingredients

- Wider linear range for higher concentration samples

Limitations Considerations:

- Kinetic methods require strict time control

- AUC methods need precise wavelength range selection

- Both methods may have limited applicability in complex matrices compared to chromatographic techniques

- Potential interference from formulation excipients requires investigation

Application Notes

Environmental Impact and Greenness Assessment

The environmental impact of analytical methods has become an increasingly important consideration in pharmaceutical analysis. UV spectrophotometric methods generally offer superior greenness profiles compared to chromatographic techniques due to significantly reduced solvent consumption and energy requirements [2]. The AUC method for nortriptyline quantification can be assessed using both the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI) to quantify its environmental footprint.

Key greenness advantages of spectrophotometric methods include:

- Reduced solvent consumption (milliliters versus liters for HPLC)

- Elimination of hazardous solvent waste through use of simpler reagents

- Lower energy requirements due to less complex instrumentation

- Minimal sample preparation reducing overall resource consumption

Regulatory Compliance Considerations

For pharmaceutical quality control applications, spectrophotometric methods must demonstrate comparable accuracy and precision to compendial methods. While pharmacopeial monographs for nortriptyline typically include potentiometric titration and HPLC methods [1], validated spectrophotometric methods can be suitable alternatives for in-process testing and routine quality control, provided they demonstrate adequate validation according to regulatory guidelines.

Essential documentation for method implementation includes:

- Complete validation report with statistical analysis

- System suitability parameters

- Comparison with reference methods

- Robustness testing under varied conditions

- Solution stability data

Troubleshooting and Optimization Guidelines

Common issues encountered during method implementation and their resolutions:

Poor Linearity:

- Verify standard solution preparation accuracy

- Check spectrophotometer wavelength calibration

- Ensure appropriate concentration range selection

- Confirm cuvette cleanliness and pathlength accuracy

Low Recovery:

- Investigate potential drug-excipient interactions

- Optimize extraction efficiency from formulations

- Verify solution stability during analysis

- Check filter compatibility for sample preparation

Precision Issues:

- Standardize timing for kinetic measurements

- Control temperature during reactions

- Ensure consistent mixing procedures

- Verify instrument performance and baseline stability

Visualized Workflows

AUC Method Workflow

Kinetic Method Selection Guide

Conclusion

The Area Under Curve method provides a robust, sensitive, and environmentally friendly approach for the quantification of this compound in pharmaceutical formulations. When properly validated, this technique offers comparable performance to more complex and expensive chromatographic methods while providing advantages in terms of operational simplicity, reduced analysis time, and lower solvent consumption. The kinetic spectrophotometric methods present viable alternatives with different selectivity profiles, particularly useful for formulations with potential interferents. These UV spectrophotometric methods collectively represent practical analytical tools for pharmaceutical quality control laboratories, especially in resource-limited settings or for high-throughput analysis requirements. As with any analytical method, appropriate validation for the specific application and adherence to good laboratory practices remain essential for obtaining reliable results.

References

Forced degradation studies Nortriptyline hydrochloride ICH guidelines

Introduction to Forced Degradation Studies